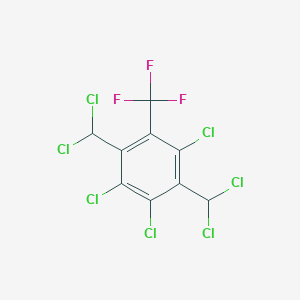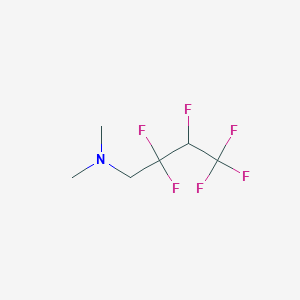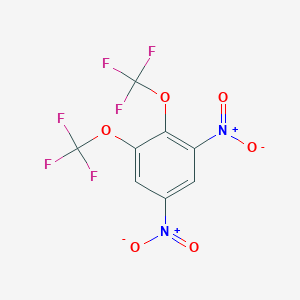
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride (TDM-BT) is a halogenated organic compound that is used in various scientific research applications. TDM-BT is a member of the trichlorobenzotrifluoride family, which is composed of halogenated aromatic compounds that contain three chlorine atoms and one fluorine atom. TDM-BT is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has a variety of scientific research applications, including use as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor in enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell metabolism.
Mecanismo De Acción
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is believed to act as a potent inhibitor of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It is thought to inhibit these enzymes by binding to their active sites and preventing their catalytic activity. 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is also known to interact with other cellular components, such as membrane lipids and proteins, which may affect its mechanism of action.
Biochemical and Physiological Effects
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has been studied for its biochemical and physiological effects. Studies have shown that 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride can inhibit the activity of several enzymes involved in the regulation of gene expression, signal transduction, and cell metabolism. It has also been shown to inhibit the growth of certain cancer cell lines and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has several advantages for use in laboratory experiments. It is a relatively stable compound, has a low toxicity profile, and is easy to synthesize in a laboratory. However, 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride also has some limitations. Its use in laboratory experiments is limited by its relatively low solubility in water, its potential to react with other compounds, and its reactivity with certain enzymes.
Direcciones Futuras
The potential applications of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride in scientific research are numerous. Further research is needed to explore the biochemical and physiological effects of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, as well as its mechanism of action. Additionally, studies are needed to identify new uses for 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, such as its potential use as an inhibitor of enzymes involved in cancer and inflammation. Furthermore, research is needed to develop new synthetic methods for the production of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride and to identify new compounds that may be used in combination with 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride to enhance its efficacy.
Métodos De Síntesis
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride can be synthesized in a laboratory by combining trichlorobenzene and dichloromethylbenzotrifluoride in a reaction vessel. The reaction is catalyzed by a Lewis acid such as aluminum chloride and is conducted at a temperature of 80-90°C. The reaction results in the formation of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, which is then isolated from the reaction mixture and purified by distillation.
Propiedades
IUPAC Name |
1,2,4-trichloro-3,6-bis(dichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl7F3/c10-4-2(8(15)16)6(12)5(11)1(7(13)14)3(4)9(17,18)19/h7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZYCNDDCMZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)Cl)C(F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)





![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)



